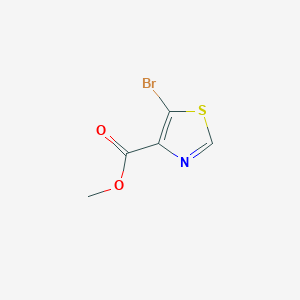![molecular formula C11H10N2O3 B1416716 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid CAS No. 1160472-54-7](/img/structure/B1416716.png)
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid
Overview
Description
The compound “3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid” is a type of heterocyclic compound . These types of compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of these compounds involves a novel chemical process . A gold-catalyzed domino cycloisomerization/alkoxylation process has been developed for the preparation of functionalized polycyclic indole skeletons . This process associates IPrAu (MeCN)BF 4 and an alcohol and has demonstrated remarkable selectivity in accessing functionalized 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole derivatives .Molecular Structure Analysis
The molecular structure of these compounds is complex and includes a benzimidazole ring . The presence of this ring enables π-π stacking, π-π T-shaped interactions, and the presence of NH group could serve as H-bond donor as well acceptor site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a gold-catalyzed domino cycloisomerization/alkoxylation process . This process is atom-economical and can be optimized under asymmetric conditions with an enantiomeric excess of ≤86% .Scientific Research Applications
Synthetic Utilities and Biological Activities
The compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid falls within the broader category of heterocyclic compounds that have demonstrated a wide range of synthetic utilities and biological activities. Heterocyclic compounds, especially those containing benzimidazole cores, have been a focal point in the development of new therapeutic agents due to their diverse pharmacological properties. These properties include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more. The structural complexity and functional versatility of these compounds allow for significant modifications, leading to the discovery of novel drugs with improved efficacy and lesser toxicity (M. Ibrahim, 2011; R. Babbar et al., 2020).
Synthesis Methods
The synthesis of such heterocyclic compounds, including the oxazino benzimidazole derivatives, involves various strategies that highlight the adaptability of these molecules for different synthetic routes. These methods cater to the generation of compounds with potential biological activities, emphasizing the importance of structural modifications to enhance therapeutic properties. Notably, the use of o-phenylenediamines as starting materials demonstrates the compound's relevance in the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines, showcasing the versatility in the creation of complex molecules with significant biological relevance (M. Sainsbury, 1991).
Therapeutic Potential
The therapeutic potential of benzimidazole derivatives, including oxazino[4,3-a]benzimidazole compounds, has been extensively studied, revealing a broad spectrum of pharmacological activities. These activities range from antimicrobial to anticancer properties, highlighting the compound's role in drug discovery and development. The presence of the benzimidazole core in various biological agents underscores its importance as a scaffold for the development of new therapeutic compounds (L. Hsu et al., 2005; M. Rosales-Hernández et al., 2022).
Future Directions
The future directions for the research and development of these compounds could involve further exploration of their potential biological activities, including their potential as antidepressants . Additionally, further optimization of the synthesis process could be a focus, particularly in terms of improving the enantiomeric excess .
Mechanism of Action
Target of Action
It has been suggested that the compound may have potential antidepressant activity .
Mode of Action
One of the derivatives of this compound was found to be particularly potent in the prevention of reserpine ptosis test in mice . This suggests that the compound might interact with its targets to prevent certain depressive symptoms.
Biochemical Pathways
Given its potential antidepressant activity, it can be inferred that the compound might influence the biochemical pathways related to mood regulation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined .
Result of Action
One of the derivatives of this compound was found to be particularly potent in the prevention of reserpine ptosis test in mice, suggesting that the compound might have a significant effect at the molecular and cellular level .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)7-1-2-9-8(5-7)12-10-6-16-4-3-13(9)10/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUKQBKQRRWAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)


![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)


![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)


